molecular formula C17H18ClN3O2 B1684211 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride CAS No. 344458-15-7

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

Cat. No.: B1684211
CAS No.: 344458-15-7
M. Wt: 331.8 g/mol
InChI Key: RURAZZMDMNRXMI-UHFFFAOYSA-N
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Description

PJ 34 hydrochloride is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell proliferationThis compound has shown significant potential in protecting primary neuronal cells from oxygen-glucose deprivation and reducing infarct size following focal cerebral ischemia .

Mechanism of Action

Target of Action

The primary targets of PJ34 hydrochloride are the enzymes PARP1 and PARP2 . PARP1 and PARP2 are crucial enzymes involved in DNA repair and cellular responses to stress . They play a significant role in maintaining genomic stability and cellular homeostasis .

Mode of Action

PJ34 hydrochloride acts by inhibiting the activity of PARP1 and PARP2 . It binds to these enzymes and prevents them from catalyzing the transfer of ADP-ribose units to target proteins . This inhibition disrupts the normal function of PARP1 and PARP2, leading to changes in cellular processes such as DNA repair and stress responses .

Biochemical Pathways

The inhibition of PARP1 and PARP2 by PJ34 hydrochloride affects several biochemical pathways. One of the key pathways is the DNA damage response pathway . By inhibiting PARP1 and PARP2, PJ34 hydrochloride impairs the cell’s ability to repair damaged DNA, which can lead to cell death . This property is particularly relevant in the context of cancer therapy, where inducing cell death in cancer cells is a desired outcome .

Pharmacokinetics

It is known that the compound is soluble in dmso and water , suggesting that it can be readily absorbed and distributed in the body. The metabolism and excretion of PJ34 hydrochloride are areas of ongoing research.

Result of Action

The inhibition of PARP1 and PARP2 by PJ34 hydrochloride has several cellular effects. For instance, it has been shown to protect primary neuronal cells from oxygen-glucose deprivation in vitro and reduce infarct size following focal cerebral ischemia in vivo . In the context of cancer, PJ34 hydrochloride enhances the cytotoxic effects of certain chemotherapeutic agents, leading to increased cell death .

Action Environment

The action of PJ34 hydrochloride can be influenced by various environmental factors. For example, the presence of DNA-damaging agents can enhance the compound’s effectiveness, as these agents increase the demand for PARP1 and PARP2 activity, making their inhibition more impactful

Preparation Methods

Synthetic Routes and Reaction Conditions: PJ 34 hydrochloride can be synthesized through a multi-step process involving the reaction of 2-aminophenanthridine with dimethylacetamide in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of PJ 34 hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: PJ 34 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized phenanthridine derivatives .

Comparison with Similar Compounds

Comparison: PJ 34 hydrochloride is unique in its high potency as a PARP inhibitor, being approximately 1000-fold more potent than 3-Aminobenzamide. Unlike other PARP inhibitors, PJ 34 hydrochloride does not possess antioxidant properties, making it a more specific inhibitor of PARP activity .

Properties

IUPAC Name

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURAZZMDMNRXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587910
Record name N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344458-15-7
Record name PJ-34 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344458157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PJ-34 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHK9YBZ6SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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